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Compound of Interest

Compound Name: Basivarsen linker

Cat. No.: B15607094

Application Notes and Protocols: Synthesis of
the Basivarsen Linker

For Research Use Only.

Introduction

Basivarsen (formerly DYNE-101) is an investigational antibody-oligonucleotide conjugate
(AOC) designed for the treatment of myotonic dystrophy type 1 (DM1). It consists of an
antisense oligonucleotide (ASO) linked to a human antigen-binding fragment (Fab) that targets
the transferrin receptor 1 (TfR1), facilitating delivery to muscle cells. The linker is a critical
component of Basivarsen, covalently connecting the ASO and the Fab fragment, and its
chemical properties influence the stability, pharmacokinetics, and efficacy of the conjugate.

These application notes provide a detailed overview of a proposed method for the synthesis of
the Basivarsen linker for research purposes. The proposed structure is based on publicly
available chemical information, including its molecular formula (CsoHs1N11016) and the
chemical name provided by the USAN Council. The synthesis is a multi-step process involving
peptide synthesis, PEGylation, click chemistry, and functionalization for conjugation.

Proposed Structure of the Basivarsen Linker

The proposed chemical structure of the Basivarsen linker is a bifunctional molecule. One
terminus is designed for attachment to the antisense oligonucleotide, typically via a
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phosphoramidite group for solid-phase synthesis. The other end is functionalized with a
maleimide group for covalent linkage to a thiol group on the Fab fragment. The core of the
linker comprises a dipeptide sequence (L-Valyl-L-Ornithine), a polyethylene glycol (PEG)
spacer to enhance solubility and provide spatial separation, and a triazole ring, indicative of a
copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC) reaction in its synthesis.

Experimental Protocols
The synthesis of the Basivarsen linker can be conceptually divided into three main stages:

o Synthesis of the Core Fragments: Preparation of the dipeptide-PEG-azide intermediate and
the cyclooctyne-maleimide handle.

e Assembly of the Linker via Click Chemistry: Covalent linkage of the two core fragments.

» Functionalization for Conjugation: Introduction of the phosphoramidite group for ASO
synthesis.

Protocol 1: Solid-Phase Synthesis of the Dipeptide-PEG-
Azide Intermediate

This protocol describes the synthesis of an L-Valyl-N>-(aminocarbonyl)-L-Ornithyl dipeptide with
an N-terminal PEG spacer and a C-terminal azide.

Materials:

Fmoc-L-Valine

e Fmoc-L-Ornithine(Boc)-OH

¢ Rink Amide resin

e N,N'-Diisopropylcarbodiimide (DIC)

e OxymaPure®

e Piperidine
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e N,N-Dimethylformamide (DMF)

¢ Dichloromethane (DCM)

o Azidoacetic acid N-hydroxysuccinimide (NHS) ester

» Azido-PEGs-acid

» Trifluoroacetic acid (TFA)

o Triisopropylsilane (TIS)

e Deionized water

Procedure:

e Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

e Fmoc-Ornithine(Boc) Coupling:

[¢]

Deprotect the resin with 20% piperidine in DMF (2 x 10 min).

[¢]

Wash the resin with DMF (5x) and DCM (3x).

[e]

Couple Fmoc-L-Ornithine(Boc)-OH (3 eq) using DIC (3 eq) and OxymaPure® (3 eq) in
DMF for 2 hours.

[e]

Confirm completion of the reaction using a Kaiser test.
e Fmoc-Valine Coupling:

o Deprotect the N-terminal Fmoc group of the resin-bound ornithine with 20% piperidine in
DMF (2 x 10 min).

o Wash the resin with DMF (5x) and DCM (3x).

o Couple Fmoc-L-Valine (3 eq) using DIC (3 eq) and OxymaPure® (3 eq) in DMF for 2
hours.
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o Confirm completion of the reaction using a Kaiser test.

o PEG Spacer Addition:

o Deprotect the N-terminal Fmoc group of the resin-bound valine with 20% piperidine in
DMF (2 x 10 min).

o Wash the resin with DMF (5x) and DCM (3x).

o Couple Azido-PEGas-acid (2 eq) using DIC (2 eq) and OxymaPure® (2 eq) in DMF
overnight.

o Cleavage and Deprotection:

[¢]

Wash the resin with DCM (5x) and dry under vacuum.

[e]

Treat the resin with a cleavage cocktail of TFA/TIS/H20 (95:2.5:2.5) for 2 hours.

[e]

Precipitate the cleaved peptide in cold diethyl ether.

o

Centrifuge, decant the ether, and dry the crude peptide-PEG-azide.

 Purification: Purify the crude product by reverse-phase HPLC.

Protocol 2: Synthesis of the Bicyclononyne (BCN)-
Maleimide Handle

This protocol describes the synthesis of a bifunctional handle containing a strained alkyne
(BCN) for click chemistry and a maleimide for protein conjugation.

Materials:

Bicyclononyne-amine (BCN-NH3z)

Maleimidohexanoic acid N-hydroxysuccinimide (NHS) ester

Triethylamine (TEA)

Dichloromethane (DCM)
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Procedure:

e Dissolve BCN-NH:z (1 eq) and TEA (1.2 eq) in DCM.

e Add a solution of maleimidohexanoic acid NHS ester (1.1 eq) in DCM dropwise at 0°C.

» Allow the reaction to warm to room temperature and stir for 4 hours.

e Monitor the reaction by TLC or LC-MS.

e Wash the reaction mixture with saturated aqueous NaHCOs and brine.

e Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure.

Purify the product by flash column chromatography.

Protocol 3: Assembly of the Linker via Copper-Catalyzed
Azide-Alkyne Cycloaddition (CUAAC)

This protocol describes the "click” reaction to conjugate the peptide-PEG-azide with the BCN-
maleimide handle.

Materials:

Dipeptide-PEG-azide intermediate

e BCN-maleimide handle

o Copper(ll) sulfate pentahydrate (CuSOa4-5H20)

e Sodium ascorbate

o Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

o tert-Butanol

e Deionized water
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Procedure:

e Dissolve the dipeptide-PEG-azide (1 eq) and BCN-maleimide handle (1.1 eq) ina 1:1
mixture of tert-butanol and water.

o Prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
e Prepare a premix of CuSOa4-5H20 (0.1 eq) and THPTA (0.5 eq) in water.

o Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4/THPTA
premix.

« Stir the reaction at room temperature for 12 hours.
e Monitor the reaction by LC-MS.

« Upon completion, dilute the reaction with water and purify the product by reverse-phase
HPLC.

Protocol 4: Phosphoramidite Functionalization

This protocol describes the final step to introduce a phosphoramidite group onto the linker for
subsequent automated oligonucleotide synthesis.

Materials:

Assembled Linker (from Protocol 3)

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM), anhydrous
Procedure:

o Dissolve the assembled linker (1 eq) in anhydrous DCM under an inert atmosphere (Argon
or Nitrogen).
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« Add DIPEA (3 eq).

e Add 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.5 eq) dropwise at 0°C.
 Allow the reaction to warm to room temperature and stir for 2 hours.

e Monitor the reaction by 3P NMR spectroscopy.

e Quench the reaction with saturated aqueous NaHCO:s.

o Extract the product with DCM.

e Dry the combined organic layers over anhydrous NazSOu4, filter, and concentrate under
reduced pressure.

e The resulting phosphoramidite is typically used immediately in oligonucleotide synthesis
without further purification.

Data Presentation

Table 1: Summary of Key Intermediates and Final Product

Molecular Weight ( Key Functional

Compound Molecular Formula
g/mol) Groups
Dipeptide-PEG-Azide C23H42NsOs 574.63 Azide, Carboxylic Acid
BCN-Maleimide Bicyclononyne,
C21H2s8N20s3 368.46 o
Handle Maleimide
Assembled Linker Ca4He9N10011 942.09 Triazole, Maleimide
Final Linker Phosphoramidite,
o Cs3HseN12012P 1142.30 o
(Phosphoramidite) Maleimide

Note: Molecular weights are approximate and may vary based on specific PEG linker length
and protecting groups used.

Visualization of Synthetic Workflow
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Caption: Synthetic workflow for the Basivarsen linker.

Conjugation to ASO and Fab Fragment

The synthesized Basivarsen linker phosphoramidite can be directly incorporated into a
standard automated solid-phase oligonucleotide synthesizer at the desired position of the ASO
sequence. Following synthesis and deprotection, the ASO-linker conjugate will possess a

terminal maleimide group.

The Fab fragment must be prepared to have a free thiol group for conjugation. This can be
achieved by the reduction of a native disulfide bond or through the introduction of a cysteine
residue via protein engineering. The maleimide-functionalized ASO-linker is then reacted with
the thiol-containing Fab fragment in a buffer at a pH of approximately 6.5-7.5 to yield the final
Basivarsen antibody-oligonucleotide conjugate.
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Caption: Conjugation of the Basivarsen linker to the ASO and Fab fragment.

« To cite this document: BenchChem. [Methods for synthesizing the Basivarsen linker for
research purposes.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15607094#methods-for-synthesizing-the-basivarsen-
linker-for-research-purposes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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